2,1,3-Benzothiadiazol-4-yl isocyanate

描述

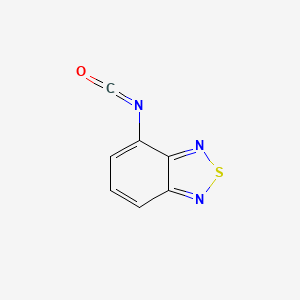

2,1,3-Benzothiadiazol-4-yl isocyanate is a chemical compound with the molecular formula C7H3N3OS. It is known for its unique structure, which includes an isocyanate group attached to a benzothiadiazole ring.

属性

IUPAC Name |

4-isocyanato-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZZFYLZFYDNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379953 | |

| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342411-14-7 | |

| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Benzothiadiazole Core

The benzothiadiazole scaffold is synthesized before introducing the isocyanate group. The most common route involves cyclization of o-phenylenediamine derivatives with sulfur-containing reagents:

Classical Thionyl Chloride Method

The reaction of o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine yields 2,1,3-benzothiadiazole via cyclodehydration. This method, dating to the 19th century, achieves >85% yield under anhydrous conditions. Side products include HCl and SO₂, necessitating robust gas-scrubbing systems.

Sulfur Dioxide-Based Cyclization

A patent by describes an improved process using gaseous SO₂ instead of thionyl chloride. Key advantages include:

- Conditions : 50–100°C, atmospheric pressure, solvent-free.

- Yield : >90% for unsubstituted benzothiadiazole.

- Scalability : Compatible with continuous flow reactors.

| Parameter | Thionyl Chloride Route | SO₂ Route |

|---|---|---|

| Temperature | 0–25°C | 50–100°C |

| Solvent | Pyridine | None (neat) |

| By-products | HCl, SO₂ | H₂O |

| Industrial Viability | Moderate | High |

Introduction of the Isocyanate Group

The 4-amino derivative (4-amino-2,1,3-benzothiadiazole) serves as the precursor for isocyanate functionalization.

Phosgene/Triphosgene Route

The amine reacts with phosgene (COCl₂) or its safer surrogate, triphosgene (bis(trichloromethyl) carbonate), to form the isocyanate. A representative procedure from and involves:

- Reagents : 4-Amino-2,1,3-benzothiadiazole, triphosgene, triethylamine (base).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0–25°C, inert atmosphere (N₂/Ar).

- Mechanism : Nucleophilic substitution at the amine, releasing HCl and CO₂.

Optimization Insights :

Non-Phosgene Methods

To avoid toxic phosgene, alternative strategies include:

Carbamate Decomposition

4-Aminobenzothiadiazole reacts with dimethyl carbonate (DMC) under basic conditions to form a carbamate intermediate, which thermally decomposes to the isocyanate.

| Parameter | Phosgene Route | DMC Route |

|---|---|---|

| Toxicity | High | Low |

| Temperature | 0–25°C | 100–150°C |

| Yield | 85% | 65–75% |

Curtius Rearrangement

Although less common, azide intermediates derived from 4-aminobenzothiadiazole can undergo Curtius rearrangement. This method is limited by the instability of acyl azides.

Purification and Stabilization

The isocyanate’s moisture sensitivity necessitates stringent protocols:

Distillation

Fractional distillation under reduced pressure (1–5 mmHg) isolates the product (boiling point: 268.1°C at 760 mmHg).

化学反应分析

Nucleophilic Addition Reactions

The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water to form urea, carbamate, or amine derivatives.

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack at the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate that collapses to release the product .

-

Solvent polarity significantly impacts reaction rates: polar aprotic solvents (e.g., DMF) accelerate kinetics compared to nonpolar solvents.

Cross-Coupling Reactions

The benzothiadiazole core participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at the 4-position.

Key Findings :

-

Suzuki reactions exhibit higher functional group tolerance compared to Stille couplings .

-

Steric hindrance at the 4-position minimally affects coupling efficiency due to the planar benzothiadiazole ring .

Coordination Chemistry

The nitrogen and sulfur atoms in the benzothiadiazole ring enable coordination with transition metals.

Structural Notes :

-

Copper complexes exhibit distorted tetrahedral geometry, with π-π stacking between benzothiadiazole units enhancing stability .

-

Zinc complexes show trigonal planar coordination, with potential for tunable photoluminescence .

Cyclization and Aryne Chemistry

The compound participates in regioselective cyclization and aryne trapping reactions.

Highlights :

-

Aryne intermediates derived from benzothiadiazole exhibit regioselectivity governed by the Aryne Distortion Model .

-

Cadogan reactions produce fused systems with exclusive regiocontrol, attributed to electronic differences in the benzothiadiazole ring .

Stability and Kinetic Considerations

-

Storage : Stable under inert gas at –20°C for >6 months; decomposes in humid conditions .

-

Kinetics : Reactions with amines proceed rapidly at RT (k ≈ 10³ M⁻¹s⁻¹), while alcohol reactions require base activation .

This compound’s reactivity profile makes it invaluable in materials science, pharmaceutical intermediates, and coordination chemistry. Future research directions include exploring its use in catalytic systems and advanced organic electronic devices.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

2,1,3-Benzothiadiazol-4-yl isocyanate serves as a crucial scaffold in the synthesis of novel pharmaceutical compounds. Its unique chemical structure allows for modifications that can lead to the development of drugs targeting specific diseases. For instance, derivatives of this compound have shown potential in treating conditions such as cancer and inflammatory diseases due to their ability to inhibit certain biological pathways.

Case Study: Anticancer Agents

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness in inhibiting tumor growth in vitro. Compounds derived from this isocyanate exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in anticancer drug development .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized as a building block for creating advanced polymers. These polymers are employed in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

| Application | Description |

|---|---|

| Coatings | Provides durable protective layers with enhanced weather resistance. |

| Adhesives | Forms strong bonds between various substrates, suitable for industrial applications. |

| Sealants | Offers flexibility and durability in construction materials. |

Case Study: Coating Formulations

Research has shown that incorporating this compound into polyurethane coatings significantly improves scratch resistance and longevity compared to traditional formulations .

Agricultural Applications

Pesticide Development

The compound has also been explored for its potential use in developing agrochemicals. Its derivatives can act as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms.

| Application | Target Organism | Mechanism of Action |

|---|---|---|

| Fungicides | Fungal pathogens | Inhibits spore germination and mycelial growth. |

| Herbicides | Weeds | Disrupts photosynthesis pathways. |

Case Study: Efficacy Against Fungal Diseases

Field trials using formulations containing this compound showed a significant reduction in fungal infections in crops such as wheat and corn. The compound's efficacy was attributed to its ability to penetrate plant tissues and exert antifungal effects at low concentrations .

作用机制

The mechanism of action of 2,1,3-Benzothiadiazol-4-yl isocyanate involves its ability to react with various nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and materials science .

相似化合物的比较

2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the isocyanate group.

4-Amino-2,1,3-benzothiadiazole: Contains an amino group instead of an isocyanate group, leading to different reactivity and applications.

4-Nitro-2,1,3-benzothiadiazole: Features a nitro group, which imparts distinct electronic characteristics.

Uniqueness: 2,1,3-Benzothiadiazol-4-yl isocyanate is unique due to its isocyanate functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in the synthesis of advanced materials and bioactive molecules .

生物活性

2,1,3-Benzothiadiazol-4-yl isocyanate is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 193.25 g/mol. Its structure includes a benzothiadiazole core, characterized by the presence of sulfur and nitrogen atoms, along with an isocyanate functional group that enhances its reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The isocyanate group can react with nucleophilic sites in proteins, particularly thiol groups on cysteine residues, leading to the formation of stable covalent bonds. This property makes it useful for labeling proteins in proteomics research and for exploring protein interactions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in disease pathways, making it a candidate for drug development .

Applications in Research

The compound's unique properties allow for diverse applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals targeting specific diseases.

- Materials Science : Its derivatives are utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .

- Proteomics : The reactivity of the isocyanate group facilitates the study of protein interactions and modifications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on various derivatives showed that compounds based on this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cancer Cell Line Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Assays : The compound was tested against various enzymes implicated in metabolic disorders. Results indicated that it effectively inhibited enzyme activity at micromolar concentrations .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,1,3-Benzothiadiazol-5-yl isothiocyanate | Benzothiadiazole | Similar core structure; different substitution pattern |

| Benzothiazole isothiocyanate | Benzothiazole | Known for antimicrobial properties; simpler structure |

| Thiophene-2-isothiocyanate | Thiophene | Exhibits similar reactivity; used in organic synthesis |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,1,3-Benzothiadiazol-4-yl isocyanate, and how can its purity be ensured post-synthesis?

- Methodological Answer : The compound is typically synthesized via reactions of 4-amino-2,1,3-benzothiadiazole derivatives with phosgene or its equivalents. For example, urea derivatives are formed by refluxing equimolar amounts of arylisothiocyanates with 4-(benzo[d]thiazol-2-yl)benzenamine in DMF for 4 hours, followed by purification via recrystallization (e.g., ethanol) . Purity is confirmed using TLC, mass spectrometry, and NMR spectroscopy. Gas chromatography (GC), modified from ASTM protocols, is recommended for quantifying isocyanate content in polymers or prepolymers .

Q. How should this compound be stored to maintain stability, and what are its key reactive hazards?

- Methodological Answer : Store below 4°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or polymerization. The compound reacts exothermically with water, alcohols, and amines, necessitating moisture-free conditions. Safety protocols include using fume hoods, PPE (gloves, goggles), and emergency rinsing facilities. Stability data from safety sheets indicate no decomposition under recommended storage .

Q. What analytical methods are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS : For quantifying residual isocyanate monomers and assessing purity .

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly for thiourea or urea derivatives .

- HPLC with XAD7 tubes : Provides higher sensitivity (2–4×) for trace isocyanate detection compared to older methods, especially at concentrations <20 ppb .

Q. What biological or medicinal applications have been explored using this compound?

- Methodological Answer : It serves as a precursor for bioactive molecules, such as kinase inhibitors. For example, reacting with 5-chloro-2,1,3-benzothiadiazol-4-amine and acetylated imidazolinones yields intermediates for neuromuscular drugs like tizanidine . Its isocyanate group also enables conjugation with amines in bioactive probes, analogous to glucopyranosyl isothiocyanate thiourea linkages .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl isocyanates in nucleophilic reactions?

- Methodological Answer : Unlike benzoyl isocyanate, which selectively reacts with the more basic nitrogen in hydrazobenzenes, thiobenzoyl isocyanate attacks both nitrogen atoms, forming mixed semicarbazides. This difference is critical in designing triazolinones or triazoles. Mechanistic studies suggest tuning reaction pH and temperature to control selectivity .

Q. How can researchers resolve discrepancies in analytical data when quantifying trace isocyanate levels?

- Methodological Answer : Discrepancies arise from method sensitivity, e.g., XAD7/HPLC detects 40% higher isocyanate levels than traditional GC at >20 ppb. Validate results using orthogonal methods (e.g., NMR for structural confirmation) and calibrate instruments with certified reference materials .

Q. What strategies enhance the compound’s utility in polymer science or conjugation chemistry?

- Methodological Answer :

- Blocked Isocyanates : Use alkylene carbonates (e.g., propylene carbonate) to reduce viscosity, improve water emulsification, and stabilize isocyanates during polymer synthesis. Maintain an NCO/OH ratio of 8:1–2:1 for optimal crosslinking .

- Thiourea Linkages : React with amines (e.g., chitosan, peptides) under mild conditions (rt, 1–2 h) to create biomaterial conjugates. Monitor reaction progress via FT-IR for NCO peak disappearance .

Q. What experimental parameters optimize the yield of this compound derivatives in multistep syntheses?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for urea/thiourea formation .

- Catalysis : Phosphorus oxychloride accelerates acetylation of imidazolinones, achieving yields >80% .

- Workup : Neutralize reaction mixtures with dilute HCl to precipitate products, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。